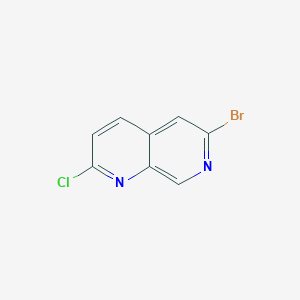

6-Bromo-2-chloro-1,7-naphthyridine

Übersicht

Beschreibung

6-Bromo-2-chloro-1,7-naphthyridine is a heterocyclic aromatic organic compound characterized by the presence of bromine and chlorine atoms on a naphthyridine ring structure. This compound is part of the naphthyridine family, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-chloro-1,7-naphthyridine typically involves multi-step organic reactions starting from simpler precursors. One common method is the cyclization of 2-chloro-6-bromopyridine derivatives under specific conditions. The reaction conditions often require the use of strong bases or acids, and high temperatures to facilitate the formation of the naphthyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors. These reactors are designed to handle large volumes of reactants and maintain precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and optimized reaction pathways helps in achieving high yields and purity of the final product.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine and chlorine substituents at positions 6 and 2, respectively, enable regioselective substitution.

-

Bromine substitution : The C-6 bromine undergoes nucleophilic aromatic substitution (NAS) with amines, alkoxides, or thiols under mild conditions (e.g., DMF, 60–80°C). For example:

Yields typically exceed 70% with electron-rich nucleophiles .

-

Chlorine substitution : The C-2 chlorine is less reactive but participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) under microwave irradiation (120°C, 30 min) .

Cross-Coupling Reactions

The bromine atom serves as a handle for transition-metal-catalyzed reactions:

Oxidation and Reduction

-

Oxidation : The naphthyridine core resists oxidation, but side-chain bromine can be oxidized to ketones using KMnO/HSO .

-

Reduction : Catalytic hydrogenation (H, Pd/C) reduces the ring to a tetrahydronaphthyridine derivative, retaining halogens .

Comparative Reactivity with Analogues

The reactivity of 6-bromo-2-chloro-1,7-naphthyridine differs from related compounds due to halogen positioning:

Mechanistic Insights

-

Suzuki Coupling : Bromine’s electronegativity enhances oxidative addition to Pd(0), accelerating aryl transfer .

-

NAS Selectivity : The C-6 position’s electron deficiency (due to adjacent nitrogen) facilitates bromide displacement over chlorine .

Research Findings

-

Antimicrobial Activity : Bromine at C-6 enhances DNA gyrase inhibition (IC = 1.7–13.2 µg/mL) .

-

Material Science : Halogenated derivatives serve as precursors for luminescent materials due to planar π-systems .

This compound’s dual halogenation enables precise functionalization, making it valuable in medicinal chemistry and materials science. Further studies on its trifluoromethylation and photophysical properties are warranted .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

6-Bromo-2-chloro-1,7-naphthyridine serves as a versatile building block in organic synthesis. It can participate in:

- Substitution Reactions : The halogen atoms can be replaced by other functional groups, allowing for the formation of diverse derivatives.

- Coupling Reactions : It can engage in coupling reactions such as Suzuki-Miyaura coupling, facilitating the creation of complex organic molecules.

| Reaction Type | Description |

|---|---|

| Substitution | Replacement of Br or Cl with other functional groups. |

| Coupling | Formation of biaryl compounds through reactions with boron reagents. |

Biological Activities

The compound exhibits significant biological activities that make it valuable in medicinal chemistry:

Antimicrobial Activity :

Research indicates that derivatives of this compound possess antimicrobial properties. For instance, related naphthyridine compounds have shown effectiveness against Mycobacterium tuberculosis with minimal inhibitory concentrations (MICs) as low as 0.19 µM.

Antitumor Properties :

Studies have reported cytotoxic effects against various cancer cell lines. For example, certain derivatives have demonstrated IC50 values ranging from 1.21 to 12.86 mM against human leukemia and lung cancer cell lines. The mechanism may involve apoptosis induction or inhibition of cell proliferation pathways.

Anti-inflammatory Effects :

The compound may inhibit enzymes involved in inflammatory responses or interact with specific receptors to modulate inflammatory pathways.

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of naphthyridine derivatives found that compounds similar to this compound exhibited potent activity against various bacterial strains, suggesting potential for development into therapeutic agents for infectious diseases.

Case Study 2: Cancer Cell Line Studies

In vitro studies on cancer cell lines demonstrated that specific derivatives of this compound could significantly reduce cell viability, indicating a promising avenue for cancer treatment research.

Wirkmechanismus

The mechanism by which 6-Bromo-2-chloro-1,7-naphthyridine exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial cell walls or enzymes, disrupting their function. In anticancer applications, it may interfere with cellular pathways involved in cancer cell proliferation.

Molecular Targets and Pathways:

Antimicrobial Activity: Targets bacterial cell wall synthesis or enzyme function.

Anticancer Activity: Inhibits pathways related to cell division and apoptosis.

Vergleich Mit ähnlichen Verbindungen

6-Bromo-2-chloro-1,8-naphthyridine

7-Bromo-2-chloro-1,6-naphthyridine

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

6-Bromo-2-chloro-1,7-naphthyridine is a halogenated naphthyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a bicyclic structure containing nitrogen atoms, which contributes to its reactivity and biological properties. The presence of bromine and chlorine substituents enhances its pharmacological profile, making it a candidate for further research into therapeutic applications.

The molecular formula of this compound is C_8H_5BrClN, with a molecular weight of 232.49 g/mol. Its structure allows for various chemical reactions, including:

- Substitution Reactions : The bromine or chlorine atoms can be replaced with other functional groups.

- Oxidation and Reduction : This compound can undergo oxidation or reduction to form different derivatives.

- Cross-Coupling Reactions : It can participate in reactions to form more complex molecules.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The introduction of halogen atoms has been shown to enhance antibacterial activity:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 5.4 - 7.1 |

| This compound | E. coli | 6 - 7 |

These results suggest that the compound could serve as a lead for developing new antibiotics targeting resistant bacterial strains .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells by interfering with DNA synthesis and repair mechanisms. Specifically, its action as a DNA gyrase inhibitor has been highlighted, leading to the disruption of bacterial DNA replication .

The mechanism through which this compound exerts its biological effects primarily involves the inhibition of key enzymes such as DNA gyrase. This enzyme is crucial for bacterial DNA replication and transcription; thus, its inhibition can lead to cell death in susceptible bacteria . Additionally, the compound may interact with other cellular targets, leading to apoptosis in cancer cells.

Study on Antibacterial Activity

In a study examining the antibacterial efficacy of various naphthyridine derivatives, this compound was found to possess comparable activity to established antibiotics like ampicillin against S. aureus. The study reported an IC50 value in the low nanomolar range, indicating potent antibacterial activity .

Study on Anticancer Effects

Another research effort focused on the anticancer potential of naphthyridine derivatives, including this compound. The results demonstrated that this compound could inhibit the growth of several cancer cell lines through mechanisms involving cell cycle arrest and induction of apoptosis .

Eigenschaften

IUPAC Name |

6-bromo-2-chloro-1,7-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-7-3-5-1-2-8(10)12-6(5)4-11-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASOJHTIMHODYIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=CN=C(C=C21)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.